molecular formula C10H11ClO4 B1411611 3,5-Dimethoxy-4-hydroxyphenylacetyl chloride CAS No. 2204914-76-9

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride

Cat. No. B1411611
M. Wt: 230.64 g/mol
InChI Key: PSOHYWKCZMUXTD-UHFFFAOYSA-N
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Description

3,5-DMHPA chloride is a chemical compound with the following properties:



  • Chemical Formula : C<sub>10</sub>H<sub>11</sub>ClO<sub>4</sub>

  • Molecular Weight : 230.645 g/mol

  • Purity : 95%

  • CAS Number : 2204914-76-9

  • MDL Number : MFCD29477429

  • Category : Carbonyl Chlorides



Molecular Structure Analysis

The molecular structure of 3,5-DMHPA chloride consists of a phenylacetyl chloride moiety with two methoxy (OCH<sub>3</sub>) groups at positions 3 and 5, as well as a hydroxy (OH) group at position 4 on the phenyl ring.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the retrieved sources.

  • Boiling Point : Not specified in the retrieved sources.

  • Density : Not specified in the retrieved sources.

  • Toxicity : Information on toxicity is lacking. Researchers should assess its safety profile.


Safety And Hazards

As with any chemical compound, precautions should be taken when handling 3,5-DMHPA chloride:



  • Safety Measures : Researchers should follow standard laboratory safety protocols, including proper protective equipment.

  • Hazard Assessment : Without specific data, it’s challenging to assess hazards. Researchers should conduct toxicity studies.


Future Directions

Future research on 3,5-DMHPA chloride could focus on:



  • Synthetic Pathways : Develop efficient synthetic routes.

  • Biological Activity : Investigate potential pharmacological effects.

  • Toxicology : Assess safety and potential risks.

  • Structural Modifications : Explore derivatives for improved properties.


Please note that the information provided here is based on available data, and further scientific investigation is essential to fully understand the compound’s properties and applications123.


properties

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHYWKCZMUXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-4-hydroxyphenylacetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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